molecular formula C12H7BrF2O3S B2836773 4-(3-bromo-4-fluorophenoxy)benzene-1-sulfonyl fluoride CAS No. 2137861-60-8

4-(3-bromo-4-fluorophenoxy)benzene-1-sulfonyl fluoride

Cat. No.: B2836773
CAS No.: 2137861-60-8
M. Wt: 349.15
InChI Key: PLIWSLYOQMWAFH-UHFFFAOYSA-N
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Description

4-(3-bromo-4-fluorophenoxy)benzene-1-sulfonyl fluoride is a chemical compound with the molecular formula C12H7BrF2O3S It is characterized by the presence of a bromine atom, a fluorine atom, and a sulfonyl fluoride group attached to a phenoxybenzene structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-bromo-4-fluorophenoxy)benzene-1-sulfonyl fluoride typically involves the reaction of 3-bromo-4-fluorophenol with benzenesulfonyl fluoride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is usually conducted at elevated temperatures to facilitate the formation of the sulfonyl fluoride group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-(3-bromo-4-fluorophenoxy)benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.

    Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like DMF or acetonitrile.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.

    Hydrolysis: Acidic or basic conditions can be employed to hydrolyze the sulfonyl fluoride group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while hydrolysis results in the formation of sulfonic acid derivatives.

Scientific Research Applications

4-(3-bromo-4-fluorophenoxy)benzene-1-sulfonyl fluoride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme inhibition and protein modification.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-bromo-4-fluorophenoxy)benzene-1-sulfonyl fluoride involves its interaction with molecular targets such as enzymes or proteins. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and processes, making the compound useful in studying enzyme function and regulation.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)benzenesulfonyl chloride: This compound has a similar sulfonyl chloride group but with a trifluoromethyl substituent instead of bromine and fluorine.

    4-Bromo-3-(trifluoromethyl)benzenesulfonyl chloride: Similar structure with a trifluoromethyl group in place of the fluorine atom.

    4-(Bromomethyl)benzenesulfonyl chloride: Contains a bromomethyl group instead of the phenoxy group.

Uniqueness

4-(3-bromo-4-fluorophenoxy)benzene-1-sulfonyl fluoride is unique due to the presence of both bromine and fluorine atoms on the phenoxybenzene structure, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a versatile compound for various chemical and biological applications.

Properties

IUPAC Name

4-(3-bromo-4-fluorophenoxy)benzenesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrF2O3S/c13-11-7-9(3-6-12(11)14)18-8-1-4-10(5-2-8)19(15,16)17/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLIWSLYOQMWAFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=C(C=C2)F)Br)S(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrF2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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